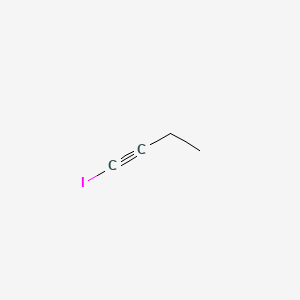

1-Butynyl Iodide

Description

Significance of Alkynyl Halides as Synthetic Intermediates

Alkynyl halides, or haloalkynes, are a class of compounds characterized by a halogen atom bonded to an sp-hybridized carbon of an alkyne. fiveable.mealfa-chemistry.com They are highly significant as synthetic intermediates because of their versatile reactivity. fiveable.me The presence of the halogen atom activates the carbon-carbon triple bond, making these compounds susceptible to a variety of transformations, including nucleophilic substitution and addition, cycloaddition, and cross-coupling reactions. fiveable.mealfa-chemistry.com

The reactivity of alkynyl halides is influenced by the specific halogen atom, with iodides generally being the most reactive. fiveable.me This high reactivity makes 1-iodoalkynes, such as 1-butynyl iodide, particularly useful electrophilic partners in reactions that form new carbon-carbon bonds. fiveable.me They are widely used precursors for generating highly reactive alkynyl radical intermediates, which are implicated in numerous alkynylation reactions. acs.org The ability to use alkynyl halides to create complex molecular structures, often through multiple bond-forming events in a single operation, aligns with the principles of green and sustainable chemistry. alfa-chemistry.com Their utility extends to the synthesis of conjugated cyclic and acyclic structures that have potential applications in materials science and the creation of natural products. alfa-chemistry.com

Contextualization within Organohalogen Chemistry

Organohalogen chemistry is a broad field focusing on organic compounds containing one or more halogen atoms. ksu.edu.sa These compounds are classified based on the hybridization of the carbon atom to which the halogen is attached. ksu.edu.sa For instance, in alkyl halides, the halogen is bonded to an sp³-hybridized carbon, while in vinyl halides, it is attached to an sp²-hybridized carbon of a double bond. ksu.edu.sa

This compound belongs to a specific subclass wherein the iodine atom is bonded to an sp-hybridized carbon atom of an alkyne. This structural feature distinguishes it from other organohalogens and is the primary determinant of its chemical behavior. fiveable.meksu.edu.sa The carbon-halogen bond in alkynyl halides is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com The nature of the carbon-iodine bond is weaker compared to carbon-fluorine or carbon-chlorine bonds, contributing to its higher reactivity in substitution and coupling reactions. msu.edu Research in organohalogen chemistry includes the development of methods for selective halogenation and the use of halogenated compounds as key intermediates in synthesis. vub.be

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a precursor in organic synthesis to build valuable molecular frameworks. A significant area of investigation is its use in metal-catalyzed cross-coupling reactions. For example, 1-iodoalkynes are employed in palladium-catalyzed reactions to construct symmetric 1,3-diynes, which are important structural units in pharmaceuticals and functional materials. alfa-chemistry.com

The synthesis of this compound itself is an area of study, with methods such as the oxidative iodination of 1-butyne (B89482) being developed. One reported preparation involves reacting 1-butyne with tetrabutylammonium (B224687) iodide and iodobenzene (B50100) diacetic acid in acetonitrile (B52724) to yield the desired product.

Furthermore, the reactivity of the acetylenic proton in the parent compound, 1-butyne, informs the utility of its derivatives. Terminal alkynes can be deprotonated by strong bases to form acetylide anions. quimicaorganica.orgquimicaorganica.org These anions are potent nucleophiles that can react with electrophiles like methyl iodide to extend the carbon chain, a fundamental strategy in organic synthesis. quimicaorganica.orgquimicaorganica.org This principle underlies the synthetic potential of the butynyl group, which, when functionalized as this compound, can participate in a wider array of coupling reactions, expanding its role as a versatile building block for more complex molecules. libretexts.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-iodobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5I/c1-2-3-4-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPHAMKUHSWZJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512834 | |

| Record name | 1-Iodobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66794-29-4 | |

| Record name | 1-Iodobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butynyl Iodide (stabilized with Copper chip) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Butynyl Iodide

Direct C(sp)-I Bond Formation Strategies

The direct conversion of the terminal C(sp)-H bond of 1-butyne (B89482) into a C(sp)-I bond is a primary strategy for synthesizing 1-butynyl iodide. This approach is valued for its atom economy and often straightforward reaction setups.

Halogenation of Terminal Alkynes

The synthesis of 1-iodoalkynes, such as this compound, can be achieved through the direct iodination of a terminal alkyne. This process involves the substitution of the acidic hydrogen atom on the terminal sp-hybridized carbon with an iodine atom. manac-inc.co.jp Unlike the electrophilic addition of halogens across the carbon-carbon triple bond, which would yield diiodoalkenes, this reaction is a substitution that preserves the alkyne functionality. masterorganicchemistry.com The relatively high acidity of the terminal alkyne proton facilitates its removal and subsequent replacement by an electrophilic iodine species.

Reaction Conditions and Reagent Selection for Direct Iodination

A variety of reagents and conditions have been developed for the direct iodination of terminal alkynes. The selection of the iodinating agent and catalyst is crucial for achieving high yields and selectivity.

Common methods include:

N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent. Its reactivity can be enhanced by using catalytic amounts of bases or acids. researchgate.net For instance, weak inorganic bases like potassium carbonate (K₂CO₃) or organic bases like 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction efficiently under transition-metal-free and oxidant-free conditions. researchgate.net Acetic acid has also been shown to activate NIS for this transformation. organic-chemistry.org

Hypervalent Iodine Reagents: Reagents such as (diacetoxyiodo)benzene, in combination with an iodide source like potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI), provide an effective system for iodination. organic-chemistry.org One documented synthesis of this compound involves reacting 1-butyne with tetrabutylammonium iodide and iodobenzene (B50100) diacetic acid in acetonitrile (B52724), achieving a 79% yield.

Elemental Iodine with a Base: The use of molecular iodine (I₂) in the presence of a base (e.g., an amine or carbonate) is a classic method. The base neutralizes the hydrogen iodide (HI) byproduct, which could otherwise lead to unwanted side reactions like addition across the triple bond. manac-inc.co.jp

Oxidative Halogenation: A system employing an oxidant, such as chloramine-B, with an iodide salt like potassium iodide (KI) can generate the electrophilic iodine species in situ for the halogenation of terminal alkynes. organic-chemistry.org

| Iodinating System | Substrate | Catalyst/Additive | Solvent | Yield (%) | Reference |

| Iodo-benzene diacetic acid / TBAI | 1-Butyne | None | Acetonitrile | 79 | |

| NIS | Terminal Alkynes | K₂CO₃ or DMAP | Not Specified | up to 99 | researchgate.net |

| (Diacetoxyiodo)benzene / KI | Terminal Alkynes | Copper(I) iodide | Not Specified | Good to Excellent | organic-chemistry.org |

| Chloramine-B / KI | Terminal Alkynes | None | Not Specified | Very Good | organic-chemistry.org |

| NIS / Acetic Acid | Terminal Alkynes | None | Not Specified | Very Good | organic-chemistry.org |

Regiochemical Control in Direct Functionalization

Regiochemical control in the direct iodination of 1-butyne is inherently high, favoring the formation of the 1-iodo isomer. This selectivity is governed by the electronic properties of the terminal alkyne. The C(sp)-H bond at the terminus is the most acidic site in the molecule, making this proton susceptible to abstraction by a base. libretexts.org The resulting acetylide anion is a potent nucleophile, but in direct halogenation with an electrophilic iodine source (like I⁺ from NIS or a similar reagent), the reaction proceeds via electrophilic substitution at the electron-rich terminal carbon.

Competing reactions, such as the addition of iodine across the triple bond to form (E)-diiodoalkenes, are possible but generally occur under different conditions. masterorganicchemistry.comresearchgate.net The key to ensuring regioselective substitution is the choice of an electrophilic iodine source and conditions that favor the C-H functionalization pathway over addition. Using a base to scavenge any generated HI is a common strategy to prevent its subsequent Markovnikov or anti-Markovnikov addition to the alkyne. libretexts.orglibretexts.org

Synthesis via Organometallic Precursors

An alternative and highly reliable route to this compound involves the use of organometallic intermediates, specifically metal acetylides. This multi-step approach offers excellent control and typically provides high yields.

Transmetallation Reactions to Generate Alkynyl Iodides from Metal Acetylides

This synthetic strategy involves two discrete steps:

Formation of a Metal Acetylide: 1-butyne is first deprotonated using a strong base to form a butynylide anion (a metal acetylide). Common bases for this purpose include n-butyllithium (to form lithium butynilide) or Grignard reagents like ethylmagnesium bromide (to form butynylmagnesium bromide). libretexts.orgquimicaorganica.org The reaction is typically carried out in an inert solvent like ether or tetrahydrofuran.

Iodination of the Acetylide: The resulting nucleophilic metal acetylide is then treated with an electrophilic iodine source, most commonly molecular iodine (I₂). manac-inc.co.jp The butynilide anion attacks one of the iodine atoms in a nucleophilic substitution, displacing an iodide ion and forming the C-I bond to yield this compound. libretexts.orgquimicaorganica.org

This method is particularly effective for alkylacetylenes which may not be as reactive under some direct iodination conditions. manac-inc.co.jp The sequential nature of the process allows for precise control over the reaction.

| Step | Reagents | Intermediate/Product | General Description | Reference |

| 1. Deprotonation | 1-Butyne + n-BuLi or NaNH₂ | Lithium Butynilide or Sodium Butynilide | A strong base removes the acidic terminal proton from 1-butyne to form a metal acetylide. | libretexts.orgquimicaorganica.org |

| 2. Iodination | Metal Butynilide + I₂ | This compound | The nucleophilic acetylide attacks molecular iodine to form the final product. | manac-inc.co.jpquimicaorganica.org |

Precursor Design and Stereoelectronic Considerations

The "precursor" in this context is the metal acetylide. The choice of the metal cation (e.g., Li⁺, Na⁺, MgBr⁺) is a key aspect of precursor design. quimicaorganica.orgiu.edu Alkyllithium reagents and Grignard reagents are widely used due to their commercial availability and high reactivity. msu.edu

The reaction's success hinges on fundamental stereoelectronic principles:

Nucleophilicity of the Acetylide: The acetylide anion features a lone pair of electrons housed in an sp-hybridized orbital. This makes it a potent nucleophile, capable of attacking electrophiles. libretexts.org The ionic character of the carbon-metal bond, which is significant for lithium and magnesium acetylides, enhances this nucleophilicity. msu.edu

Electrophilicity of the Iodine Source: Molecular iodine (I₂) serves as an excellent electrophile in this context. As the nucleophilic acetylide approaches, the I-I bond becomes polarized, facilitating the attack and displacement of an iodide ion.

Because the alkyne functional group is linear, stereochemical considerations regarding cis/trans isomerism are not applicable at the triple bond itself. The primary consideration is achieving the desired connectivity—the formation of the C(sp)-I bond—which this method accomplishes with very high fidelity. The reaction is a straightforward and efficient example of nucleophilic attack by an organometallic reagent on a halogen.

Transformations from Other Halogenated Alkynes or Alkenes

The synthesis of this compound can be effectively achieved through the chemical modification of other halogenated organic precursors. These methodologies primarily include direct halogen exchange reactions on an existing alkyne framework and multi-step pathways commencing with the dehydrohalogenation of saturated or unsaturated haloalkanes to first generate the butyne skeleton.

Halogen Exchange from Other 1-Butynyl Halides

A primary and direct route to this compound involves the substitution of a different halogen atom (typically chlorine or bromine) from a 1-butynyl halide precursor. This transformation is commonly accomplished via the Finkelstein reaction, a type of nucleophilic bimolecular substitution (SN2) reaction. wikipedia.org

The classic Finkelstein reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in acetone. wikipedia.orgbyjus.com The success of this equilibrium reaction is driven by the principle of mass action; sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) and sodium bromide (NaBr) are not. wikipedia.orgsciencemadness.org The precipitation of these insoluble salts from the reaction mixture shifts the equilibrium, favoring the formation of the iodo-substituted product. wikipedia.org While the Finkelstein reaction is most effective for primary alkyl halides, the principle is applicable to the synthesis of 1-iodoalkynes from their corresponding bromo- and chloro-analogs. sciencemadness.org

The general transformation is as follows:

CH₃CH₂C≡C-X + NaI → CH₃CH₂C≡C-I + NaX (precipitate) (where X = Cl, Br)

Table 1: Finkelstein Reaction for this compound Synthesis

| Starting Material | Reagent | Solvent | Product | Byproduct (Precipitate) |

|---|---|---|---|---|

| 1-Butynyl chloride | Sodium Iodide (NaI) | Acetone | This compound | Sodium Chloride (NaCl) |

| 1-Butynyl bromide | Sodium Iodide (NaI) | Acetone | This compound | Sodium Bromide (NaBr) |

Synthesis from Halogenated Alkene and Alkane Precursors

An alternative strategy involves generating the key intermediate, 1-butyne, from halogenated butanes or butenes, which is then subsequently converted to this compound. This pathway relies on dehydrohalogenation reactions, where hydrogen and halogen atoms are eliminated from a molecule using a strong base.

From Vicinal Dihalobutanes: This method begins with the halogenation of an alkene, such as 1-butene (B85601), to create a vicinal dihalide (a compound with halogens on adjacent carbons). For example, the reaction of 1-butene with bromine (Br₂) yields 1,2-dibromobutane. vaia.comgoogle.com This saturated dihalide is then subjected to a double dehydrohalogenation using a strong base, such as sodium amide (NaNH₂) or alcoholic potassium hydroxide (B78521) (KOH), to produce 1-butyne. vaia.comgoogle.com The process involves two successive elimination steps. vaia.com

Reaction Scheme:

CH₃CH₂CH=CH₂ + Br₂ → CH₃CH₂CHBrCH₂Br

CH₃CH₂CHBrCH₂Br + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaBr + 2 NH₃

From Geminal Dihalobutanes: Similarly, a geminal dihalide (a compound with two halogens on the same carbon), such as 1,1-dichlorobutane (B1605458), can serve as a precursor. Treatment of 1,1-dichlorobutane with a strong base like sodium amide also results in a double dehydrohalogenation to form 1-butyne. vaia.comvaia.com

Reaction Scheme:

CH₃CH₂CH₂CHCl₂ + 2 NaNH₂ → CH₃CH₂C≡CH + 2 NaCl + 2 NH₃

Once 1-butyne is synthesized through either of these dehydrohalogenation routes, it can be converted into this compound in a subsequent synthetic step.

Table 2: Synthesis of 1-Butyne via Dehydrohalogenation

| Precursor Type | Example Precursor | Reagents | Intermediate Product |

|---|---|---|---|

| Vicinal Dihalide | 1,2-Dibromobutane | Sodium Amide (NaNH₂) or Potassium Hydroxide (KOH) in alcohol | 1-Butyne |

| Geminal Dihalide | 1,1-Dichlorobutane | Sodium Amide (NaNH₂) or Potassium Hydroxide (KOH) | 1-Butyne |

Reactivity Profiles and Transformative Chemistry of 1 Butynyl Iodide

Carbon-Carbon Bond Forming Reactions

The reactivity of 1-butynyl iodide is most prominently demonstrated in its ability to form new carbon-carbon bonds, a fundamental process in organic synthesis.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and this compound serves as a versatile substrate in several such transformations.

Palladium-catalyzed reactions are central to modern organic synthesis, and this compound is a competent coupling partner in several of these processes.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of alkyne chemistry. wikipedia.org In a variation of this reaction, this compound can be coupled with other terminal alkynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgrsc.org The reactivity of the halide in Sonogashira couplings generally follows the trend I > Br > Cl, making this compound a highly reactive substrate. wikipedia.org This high reactivity allows for selective couplings to occur, even in the presence of other less reactive halides. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org While traditionally used for aryl and vinyl substrates, recent advancements have extended its utility to include alkynyl halides like this compound. organic-chemistry.org A ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of alkynyl halides with organoboronic acids has been shown to proceed efficiently under aerobic conditions at room temperature. organic-chemistry.org This method provides a practical alternative to the traditional Sonogashira coupling for the synthesis of unsymmetrical diarylalkynes. organic-chemistry.org The reaction mechanism for Suzuki coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Stille Coupling: The Stille reaction creates carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. numberanalytics.com The reaction is valued for its tolerance of a wide range of functional groups and its use of air- and moisture-stable organotin reagents. researchgate.netnrochemistry.com The mechanism involves oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org The addition of copper(I) iodide can significantly enhance the rate of Stille reactions, particularly for challenging substrates. researchgate.net

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Sonogashira | Terminal alkyne | Typically requires a copper(I) co-catalyst. High reactivity of iodide substrates. wikipedia.orgrsc.org |

| Suzuki | Organoboron compound | Can be performed under ligand-free and aerobic conditions. organic-chemistry.org |

| Stille | Organotin compound | Tolerant of many functional groups. researchgate.netnrochemistry.com Can be accelerated by copper(I) iodide. researchgate.net |

Copper(I) iodide is a versatile catalyst in its own right and plays a crucial role in several coupling reactions, often in conjunction with other transition metals. calibrechem.com

Cadiot-Chodkiewicz Coupling: This reaction specifically couples a terminal alkyne with a 1-haloalkyne, such as this compound, using a copper(I) salt as the catalyst in the presence of a base. rsc.org This method is a classical approach to synthesizing unsymmetrical diynes. rsc.orgalfa-chemistry.com The mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination. alfa-chemistry.com

Ullmann-type Reactions: While classic Ullmann conditions are harsh, modern copper-catalyzed systems, often employing copper(I) iodide, facilitate C-N, C-O, and C-S bond formation under milder conditions. calibrechem.com

Copper-Catalyzed Cross-Coupling of Alkyl Iodides: Copper catalysts have also been developed for the cross-coupling of unactivated secondary alkyl iodides with alkyl Grignard reagents, with 1,3-butadiene (B125203) being an effective additive. rsc.org

Besides palladium and copper, other transition metals can also catalyze coupling reactions involving alkyl and alkynyl halides.

Nickel-Catalyzed Coupling: Nickel catalysts have been successfully employed for the Sonogashira coupling of non-activated alkyl halides, including iodides, bromides, and even chlorides. acs.org This allows for orthogonal functionalization of substrates with multiple different halide groups. acs.org Nickel-catalyzed systems have also been developed for the alkyl-alkyl Suzuki cross-coupling of unactivated secondary alkyl chlorides, a reaction that is less efficient with palladium catalysts. nih.gov

Indium-Mediated Coupling: Triorganoindium compounds have emerged as effective partners in palladium-catalyzed cross-coupling reactions with vinyl and aryl triflates or iodides. organic-chemistry.org These reactions exhibit high yields and chemoselectivity, with the indium organometallics efficiently transferring all organic groups attached to the metal. organic-chemistry.org

Copper-Mediated Coupling Reactions

Alkynylation Reactions

In addition to being a substrate in coupling reactions, this compound can also participate in reactions where it acts as an electrophilic source of the butynyl group.

While the classical approach to alkynylation involves nucleophilic acetylides, the use of electrophilic alkynylating agents offers a complementary strategy. epfl.ch Haloalkynes like this compound have limited reactivity as electrophiles on their own. epfl.ch However, their reactivity can be enhanced in certain contexts. A significant advancement in electrophilic alkynylation has been the development of hypervalent iodine reagents, which are much more potent electrophiles. epfl.chnih.gov For instance, the α-alkynylation of ketones can be achieved under mild, metal-free conditions using ethynyl-1,2-benziodoxol-3(1H)-one (EBX) reagents. rsc.orgresearchgate.net These reagents can be generated in situ and react with enolates to form α-alkynylated carbonyl compounds. epfl.ch

Nucleophilic Alkynylation Strategies

This compound serves as a valuable electrophilic partner in nucleophilic alkynylation reactions, a cornerstone of carbon-carbon bond formation. In these strategies, a nucleophilic alkyne equivalent attacks the electrophilic carbon of another molecule. However, in the context of this compound, the molecule itself acts as the electrophile. The acetylide anion, derived from a terminal alkyne, is a potent nucleophile. For instance, the anion of 1-butyne (B89482) can be generated by treatment with a strong base like sodium amide (NaNH₂). This resulting butynyl anion can then react with a suitable electrophile, such as an alkyl halide, in an alkylation reaction to form a new, internal alkyne. quimicaorganica.orglibretexts.org

A common strategy involves the reaction of a metal acetylide with an electrophile. For example, the reaction of propyne (B1212725) with sodium amide in liquid ammonia (B1221849) yields sodium propynylide. This nucleophile then attacks an electrophile like methyl bromide to produce 2-butyne. quimicaorganica.org This general principle can be extended to synthesize more complex alkynes.

The reactivity of organometallic reagents plays a crucial role in these transformations. Organolithium and Grignard reagents, due to the nucleophilic character of the carbon atom bonded to the metal, are highly effective for creating new carbon-carbon bonds. msu.edunptel.ac.in For example, organocuprates, often referred to as Gilman reagents, are known to couple with a variety of organic halides, including vinyl and aryl iodides. msu.edu

A prominent application of this type of reaction is the Sonogashira cross-coupling reaction. While this typically involves a terminal alkyne and a vinyl or aryl halide, the underlying principle of a nucleophilic alkyne attacking an electrophilic center is central. csic.es The versatility of these methods allows for the construction of complex molecular architectures, including conjugated enynes, which are significant motifs in natural products and pharmaceuticals. csic.es

Addition Reactions to the Alkynyl Moiety

Hydrofunctionalization Pathways (e.g., Hydroboration-Iodination for Alkenyl Iodides)

Hydrofunctionalization of this compound offers a pathway to synthesize versatile alkenyl iodide building blocks. One notable transformation is the hydroboration-iodination sequence. The hydroboration of alkynes, including terminal alkynes, with reagents like dicyclohexylborane (B74569) proceeds in a syn-selective manner, placing the boron atom at the terminal carbon. scielo.org.bo Subsequent treatment of the resulting alkenylborane with iodine and a base, such as sodium hydroxide (B78521), does not result in simple iodination but rather induces a stereospecific transfer of an alkyl group from the boron to the adjacent carbon. scielo.org.bo

However, alternative hydrofunctionalization pathways can lead to the desired alkenyl iodides. For instance, hydroalumination of a terminal alkyne with diisobutylaluminium hydride (DIBAL-H) results in a cis-addition, forming a Z-alkenylalane. scielo.org.bo Reaction of this intermediate with iodine affords the corresponding (E)-alkenyl iodide with retention of configuration. scielo.org.boscielo.org.bo This method provides a stereoselective route to trisubstituted alkenes. scielo.org.boscielo.org.bo

More direct approaches to alkenyl iodides from alkynes have also been developed. An indium-catalyzed iodoalkylation of alkynes with alcohols and aqueous hydroiodic acid (HI) provides a convenient method for synthesizing a variety of alkenyl iodides under mild conditions. rsc.org Additionally, cobalt-catalyzed three-component C-H bond addition reactions have been shown to produce functionalized alkenyl iodides from terminal alkynes, including those with alkyl and heteroatom-containing side chains. nih.gov

The hydrozirconation of alkynes followed by iodination is another effective method for generating vinyl iodides, which can then be used in subsequent cross-coupling reactions. rsc.org These hydrofunctionalization strategies highlight the versatility of the alkyne moiety in this compound for the synthesis of stereodefined alkenyl iodides, which are valuable intermediates in organic synthesis.

Halogenation of the Triple Bond

The triple bond of this compound is susceptible to halogenation, a reaction characteristic of alkynes. The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the carbon-carbon triple bond can proceed in a stepwise manner. aakash.ac.in

When one equivalent of a halogen is added to an alkyne, the reaction typically results in the formation of a dihaloalkene. aakash.ac.inuomus.edu.iqmasterorganicchemistry.com The addition often proceeds with anti-stereoselectivity, leading to the formation of the trans-dihaloalkene. aakash.ac.inmasterorganicchemistry.com For example, the reaction of 1-butyne with one equivalent of bromine (Br₂) would be expected to yield trans-1,2-dibromo-1-butene. uomus.edu.iqquora.com

With an excess of the halogenating agent, the reaction continues, and a second molecule of the halogen adds to the initially formed dihaloalkene. aakash.ac.inuomus.edu.iq This second addition results in the formation of a tetrahaloalkane. aakash.ac.in In the case of 1-butyne reacting with excess bromine in a solvent like carbon tetrachloride (CCl₄), the final product is 1,1,2,2-tetrabromobutane. uomus.edu.iqbrainly.com The reaction proceeds through the initial formation of 1,2-dibromo-1-butene, which is then further brominated. brainly.com

The reactivity of halogens follows the order Cl₂ > Br₂ > I₂. While chlorination and bromination are common, iodination is generally a slower process. quora.com The reaction conditions, such as the solvent and the presence of catalysts, can influence the outcome and selectivity of the halogenation reaction.

| Reactant | Reagent (Equivalents) | Product |

| 1-Butyne | Br₂ (1 equiv.) | trans-1,2-Dibromo-1-butene |

| 1-Butyne | Br₂ (excess) | 1,1,2,2-Tetrabromobutane uomus.edu.iqbrainly.com |

Cycloaddition Reactions (e.g., Click Chemistry Analogs)

This compound, as a terminal alkyne derivative, can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. A particularly relevant class of cycloadditions is the 1,3-dipolar cycloaddition, which forms the basis of "click chemistry." mdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide (B81097) and a terminal alkyne react to form a 1,4-disubstituted 1,2,3-triazole. mdpi.comacs.org While specific examples involving this compound are not prevalent in the provided search results, its terminal alkyne structure makes it a potential substrate for such reactions. For instance, 4-fluoro-1-butyne has been evaluated as a radiolabeled synthon for click chemistry with azido (B1232118) compounds. nih.gov

The versatility of cycloaddition reactions extends beyond the classic CuAAC. Strain-promoted azide-alkyne cycloadditions (SPAAC) offer a copper-free alternative, utilizing strained cyclooctynes. mdpi.com Furthermore, alkynes can participate in other types of cycloadditions, such as [2+2] cycloadditions and gold-catalyzed cycloisomerizations of enynes. csic.esacs.org The latter involves the intramolecular reaction of an alkene and an alkyne moiety within the same molecule to form cyclic structures.

The application of click chemistry and related cycloadditions is vast, with significant implications in medicinal chemistry, materials science, and bioconjugation. mdpi.comnih.govacs.org The ability to form stable triazole linkages has been utilized in the development of PET imaging agents and for modifying nucleic acids. acs.orgnih.gov The participation of alkyne-containing molecules in these reactions underscores the synthetic utility of the alkynyl group present in this compound.

Transformations Involving the Carbon-Iodine Bond

Nucleophilic Substitution at the C(sp)-I Bond

The carbon-iodine bond in this compound is attached to an sp-hybridized carbon atom. Nucleophilic substitution at this position is a key transformation. The C(sp)-I bond is generally less reactive towards nucleophilic substitution than a C(sp³)-I bond due to the higher s-character of the sp-hybridized carbon orbital, which holds the electrons more tightly to the nucleus. However, under appropriate conditions, the iodide can act as a leaving group. libretexts.orgchemguide.co.uk

The strength of the carbon-halogen bond is a critical factor, with the C-I bond being the weakest among the halogens (C-F > C-Cl > C-Br > C-I). chemguide.co.uk This makes iodide a good leaving group in nucleophilic substitution reactions. pdx.edu

One of the most significant reactions involving the C(sp)-I bond is its use in cross-coupling reactions. For example, organocuprates, also known as Gilman reagents, which are considered soft nucleophiles, can couple with vinyl and aryl iodides. msu.edumsu.edu This suggests that this compound could potentially undergo similar coupling reactions with suitable nucleophiles.

Alkynyliodonium salts, which feature a C(sp)-I bond, are known to react with a variety of nucleophiles. oup.com These reactions can proceed through different mechanisms, including Michael-type addition followed by elimination, or the formation of unsaturated carbenes. oup.com The reaction of alkynyliodonium salts with soft nucleophiles like thiocyanate (B1210189) often results in attack at the alkyne, highlighting the electrophilic nature of the alkynyl group itself. oup.com

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F | 467 |

| C-Cl | 346 |

| C-Br | 290 |

| C-I | 228 |

| Data from Chemguide chemguide.co.uk |

This table illustrates that the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide a favorable leaving group in nucleophilic substitution reactions.

Radical Reactions Initiated by C-I Bond Cleavage

The carbon-iodine (C-I) bond in this compound is the weakest bond in the molecule, making it susceptible to homolytic cleavage to generate a 1-butynyl radical. This initiation can be achieved through various methods, including thermal, photochemical, or metal-catalyzed processes. The resulting 1-butynyl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, making it a valuable synthon in organic chemistry.

Photochemical induction is a common method for cleaving the C-I bond. For instance, photolysis of the closely related 1-iodopropyne at 248 nm has been shown to exclusively generate the 1-propynyl radical. osti.gov This suggests that similar irradiation of this compound would predominantly lead to the formation of the 1-butynyl radical. Once generated, these alkynyl radicals can undergo self-recombination or react with other radical species or precursor molecules. osti.gov

Atom Transfer Radical Cyclization (ATRC) represents a significant application of the radical reactivity of iodoalkynes. nih.govwarwick.ac.uk In these reactions, a radical initiator, often a transition metal complex or a combination of reagents like triethylborane (B153662) and oxygen, abstracts the iodine atom from the iodoalkyne to generate the corresponding alkynyl radical. nih.gov This radical can then undergo intramolecular cyclization onto a tethered alkene or alkyne, leading to the formation of cyclic and heterocyclic structures. The stereoselectivity of these cyclizations can often be controlled by the reaction conditions and the nature of the substrate. researchgate.net For instance, the 6-exo cyclization of α-carbamoyl radicals derived from iodoalkanamides has been shown to proceed via boat-conformational transition states, leading to specific diastereomers. researchgate.net

Furthermore, radical reactions involving iodoalkynes can be initiated by photo-induced processes without the need for traditional photocatalysts. Charge-transfer complexes between iodine and tertiary amines can facilitate aqueous-medium atom-transfer radical reactions under visible light irradiation. nih.gov Additionally, hypervalent iodine(III) reagents can be used to generate radicals from iodoalkynes through single electron transfer (SET) processes. nih.gov These methods offer milder and more environmentally friendly alternatives to traditional radical initiation techniques.

The generated butynyl radical can also participate in intermolecular addition reactions. For example, alkyl radicals generated from alkyl iodides can add to electron-deficient alkynes in atom transfer radical addition reactions. researchgate.net This suggests that the 1-butynyl radical could similarly add to various radical acceptors.

| Initiation Method | Description | Key Features | Reference(s) |

| Photochemical | Direct irradiation with UV or visible light to induce homolytic C-I bond cleavage. | Can be performed at low temperatures, often leading to clean radical generation. | osti.govacs.org |

| Metal-Catalyzed | Use of transition metals (e.g., copper, palladium) to facilitate iodine atom transfer. | Catalytic amounts of metal are required, can be highly efficient and selective. | warwick.ac.uk |

| Reagent-Induced | Reagents like triethylborane/O₂ or hypervalent iodine compounds initiate radical formation. | Offers alternative initiation pathways under mild conditions. | nih.govnih.gov |

| Charge-Transfer Complex | Formation of a complex between iodine and a tertiary amine, which absorbs visible light. | Enables photocatalyst-free radical reactions in aqueous media. | nih.gov |

Stereoselective Transformations

While specific examples detailing the use of this compound in complex, stereoselective syntheses are not extensively documented, its potential as a building block in such transformations is significant based on the well-established reactivity of vinyl and alkyl iodides. wikipedia.orgacs.org The principles of enantioselective and diastereoselective synthesis can be readily applied to reactions involving the 1-butynyl moiety.

Enantioselective additions to the alkyne functionality of this compound or its derivatives could be achieved using chiral catalysts. For example, the catalytic asymmetric addition of organozinc reagents to carbonyl compounds is a powerful method for generating chiral alcohols. acs.org A similar strategy could be envisioned where a chiral ligand-metal complex mediates the addition of a nucleophile to the triple bond of this compound, thereby creating a new stereocenter with high enantiomeric excess. The development of chiral phosphorus ligands has been instrumental in a wide range of asymmetric catalytic reactions, and their application in reactions involving this compound could offer a route to enantiomerically enriched products. mdpi.comnih.gov

Diastereoselective reactions can be achieved by utilizing substrates that already contain a chiral center. msu.eduinflibnet.ac.in The existing stereochemistry can influence the approach of reagents, leading to the preferential formation of one diastereomer over another. For instance, in the synthesis of complex molecules, an existing stereocenter can direct the facial selectivity of an addition or cyclization reaction involving the 1-butynyl group. nih.gov The synthesis of the ABCD ring system of rubriflordilactone B, for example, demonstrates how the stereochemistry of a target molecule can be controlled by the sequence of reactions. nih.gov

Furthermore, this compound can be converted into other functional groups that are more amenable to stereoselective transformations. For instance, hydroboration or hydrometalation of the alkyne followed by reaction with an electrophile can lead to the formation of stereodefined vinyl derivatives, which are valuable precursors in cross-coupling reactions for the synthesis of complex natural products and pharmaceuticals. wikipedia.org

The table below outlines potential stereoselective transformations involving this compound based on analogous reactions.

| Transformation Type | General Approach | Potential Outcome | Relevant Concepts/References |

| Enantioselective Addition | Catalytic addition of a nucleophile to the alkyne using a chiral metal-ligand complex. | Formation of a new stereocenter with high enantiomeric excess. | acs.orgnih.gov |

| Diastereoselective Cyclization | Intramolecular radical cyclization of a this compound derivative containing a stereocenter. | Preferential formation of one diastereomer of the cyclic product. | researchgate.netnih.gov |

| Diastereoselective Addition | Reaction of this compound with a chiral substrate. | Formation of a product with a specific diastereomeric ratio. | msu.eduinflibnet.ac.in |

| Stereospecific Conversion | Conversion of this compound to a stereodefined vinyl derivative for use in cross-coupling reactions. | Retention or inversion of stereochemistry in subsequent reactions. | wikipedia.org |

The stereochemical outcome of reactions involving this compound can be profoundly influenced by the rational design of chiral ligands and the use of chiral auxiliaries. numberanalytics.comwikipedia.org

Chiral Ligands: In metal-catalyzed reactions, chiral ligands play a crucial role in creating an asymmetric environment around the metal center, thereby directing the stereoselectivity of the transformation. mdpi.com For reactions involving this compound, such as cross-coupling or addition reactions, the choice of a chiral phosphine (B1218219) ligand, a BINOL derivative, or another class of privileged chiral ligand could be critical in achieving high levels of enantioselectivity. acs.orgstrem.com The ligand's steric and electronic properties dictate the geometry of the transition state, favoring the formation of one enantiomer over the other. For example, in the ruthenium-catalyzed coupling of 1-arylpropynes with alcohols, the use of a chiral phosphine ligand in combination with an iodide additive was essential for achieving high diastereo- and enantioselectivity. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.orgnist.gov In the context of this compound, a chiral auxiliary could be appended to a molecule that will subsequently react with the iodoalkyne, or the 1-butynyl group could be part of a molecule already containing a chiral auxiliary. The auxiliary provides a steric bias, directing the incoming reagent to one face of the molecule. numberanalytics.com For instance, in the Pd-catalyzed asymmetric sulfinylzincation of 1-alkynoates, a chiral sulfinyl auxiliary was used to control the stereochemical outcome of the reaction. researchgate.net A similar strategy could be employed in reactions involving this compound to synthesize enantiomerically enriched products. After the desired stereocenter is set, the auxiliary can be cleaved to afford the final product.

The effectiveness of both chiral ligands and auxiliaries is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the reactants. Careful optimization of these parameters is often necessary to achieve high levels of stereocontrol.

| Stereocontrol Element | Mechanism of Action | Application to this compound Reactions | Key Considerations | Reference(s) |

| Chiral Ligands | Creates a chiral environment around a metal catalyst, influencing the transition state geometry. | Asymmetric cross-coupling, addition, and cyclization reactions. | Ligand bite angle, steric bulk, electronic properties, metal choice. | acs.orgmdpi.comstrem.comnih.gov |

| Chiral Auxiliaries | Temporarily attached to the substrate to provide a steric directing group. | Diastereoselective additions to the alkyne or reactions of 1-butynyl-containing substrates. | Ease of attachment and cleavage, effectiveness of stereochemical induction. | numberanalytics.comwikipedia.orgnist.govresearchgate.net |

Spectroscopic Characterization and Analytical Research Methodologies for 1 Butynyl Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹³C NMR spectroscopy is crucial for mapping the carbon backbone of a molecule. In iodoalkynes, the carbon atoms of the C≡C-I group are significantly influenced by the iodine atom. nih.govacs.org The heavy-atom effect of iodine causes a substantial upfield shift (lower chemical shift value) for the adjacent carbon atom. acs.org For instance, the chemical shift of the α-carbon in an iodoalkyne is typically around 0 ppm in deuteriochloroform (CDCl₃), which is approximately 70 ppm lower than in the corresponding terminal alkyne. acs.org

Studies on 1-iodo-1-hexyne, a close analog of 1-butynyl iodide, show the α-carbon (C-I) resonance at approximately -7.7 ppm in CDCl₃. acs.org The chemical shifts of the other carbon atoms in the alkyl chain are also resolved, providing a complete picture of the carbon skeleton. acs.org The chemical shift of the acetylenic carbons in iodoalkynes is also sensitive to the solvent, with shifts of up to 15 ppm observed in different Lewis-basic solvents, indicating specific intermolecular interactions. nih.govacs.org

Table 1: Representative ¹³C NMR Chemical Shifts for Iodoalkynes and Related Compounds

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 1-Iodo-1-hexyne | C-I | -7.7 | CDCl₃ |

| C≡C -I | 94.8 | CDCl₃ | |

| -CH₂- | 30.5 | CDCl₃ | |

| -CH₂- | 21.8 | CDCl₃ | |

| -CH₂- | 20.5 | CDCl₃ | |

| -CH₃ | 13.5 | CDCl₃ | |

| Diiodoethyne | C-I | 0.62 | CDCl₃ |

| 1-Iodobutane (B1219991) | C H₃- | 13.0 | CDCl₃ |

| -C H₂- | 23.6 | CDCl₃ | |

| -C H₂- | 35.5 | CDCl₃ | |

| -C H₂-I | 6.7 | CDCl₃ |

Data sourced from multiple studies. acs.orgdocbrown.info

While not directly applicable to this compound itself, heteronuclear NMR techniques like ¹¹⁹Sn NMR are invaluable for characterizing organometallic derivatives. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity. huji.ac.il Organotin compounds, including those derived from alkynes, exhibit a wide range of chemical shifts that are characteristic of their specific structure. huji.ac.il For example, the ¹¹⁹Sn NMR spectrum of an alkyn-1-yl(trimethyl)stannane shows a sharp singlet, and its chemical shift provides information about the electronic environment of the tin atom. researchgate.netresearchgate.net This technique is instrumental in studying the products of reactions involving this compound and organotin reagents.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy is a powerful tool for identifying the carbon-carbon triple bond (C≡C) in alkynes. The C≡C stretching vibration typically appears as a weak to medium band in the region of 2100-2260 cm⁻¹. vaia.comorgchemboulder.com For iodoalkynes, this stretching frequency can be influenced by the interaction with the iodine atom. acs.org For instance, in 1-(iodoethynyl)cyclopentane, an IR absorption is observed at 2150 cm⁻¹. rsc.org The position of this band can shift depending on the molecular structure and environment. The C-I bond itself has a stretching frequency, but it typically appears in the far-infrared region (below 600 cm⁻¹), which is outside the range of standard mid-IR spectrometers. orgchemboulder.com

Table 2: Characteristic IR Frequencies for Alkynes and Related Compounds

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Terminal Alkyne (R-C≡C-H) | C≡C Stretch | 2100-2260 |

| ≡C-H Stretch | 3270-3330 | |

| Internal Alkyne (R-C≡C-R') | C≡C Stretch | 2100-2260 (often weak or absent) |

| Iodoalkyne (R-C≡C-I) | C≡C Stretch | ~2100-2150 |

Data compiled from various spectroscopic resources. vaia.comorgchemboulder.comrsc.org

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR. wikipedia.org It relies on the inelastic scattering of monochromatic light. wikipedia.org While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. The C≡C stretch in symmetrically substituted internal alkynes is often weak or absent in the IR spectrum but gives a strong signal in the Raman spectrum. For this compound, the C≡C bond is asymmetrical, so it would likely be active in both IR and Raman spectroscopy. Raman spectroscopy can provide a structural "fingerprint" of a molecule, aiding in its identification. wikipedia.orghoriba.com For example, in polyiodide species, which can be formed from iodide sources, distinct peaks corresponding to species like I₃⁻ and I₅⁻ are observed in the low-frequency region of the Raman spectrum (e.g., around 112 cm⁻¹ and 149 cm⁻¹). researchgate.net While not directly a feature of this compound itself, this illustrates the power of Raman in characterizing iodine-containing systems.

Application in Reaction Progress Monitoring

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time. youtube.comspectroscopyonline.com Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy allow for the continuous tracking of reactant consumption and product formation by monitoring the changes in the intensity of characteristic absorption bands. youtube.com For instance, in a reaction involving this compound, one could monitor the disappearance of a reactant's specific peak or the appearance of a product's characteristic peak to determine the reaction's kinetics and endpoint. spectroscopyonline.com Similarly, UV-Visible spectroscopy can be employed to monitor reactions where there is a change in the chromophores of the molecules involved. spectroscopyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring, providing detailed structural information about the species present in the reaction mixture at any given time. osf.io By integrating spectroscopic data, researchers can gain a comprehensive understanding of reaction mechanisms and optimize reaction conditions. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of molecules like this compound. The molecular weight of this compound is 179.99 g/mol . chemsrc.comscbt.com In a mass spectrum, this compound would exhibit a molecular ion peak corresponding to this mass. nist.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. For iodoalkanes, a common fragmentation involves the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. docbrown.info This would result in the formation of a butyl cation and an iodine radical. Another characteristic feature in the mass spectra of iodine-containing compounds is a prominent peak at m/z 127, corresponding to the iodine cation (I⁺). docbrown.infodocbrown.info The analysis of these fragments helps in confirming the identity of the compound.

Chromatographic Techniques for Purity and Reaction Analysis

Chromatographic methods are essential for separating and analyzing the components of a mixture, making them indispensable for assessing the purity of this compound and for analyzing reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile compounds like this compound. nist.gov In a GC-MS analysis, the components of a sample are first separated based on their boiling points and interactions with the stationary phase in the GC column. nist.gov Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum that allows for its identification. nih.gov This technique can be used to determine the purity of a this compound sample by detecting any volatile impurities. cabidigitallibrary.org The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum provide a high degree of confidence in the identification of the compound and its byproducts. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Product Purity and Yield

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. researchgate.netjfda-online.com It is particularly useful for analyzing less volatile or thermally sensitive compounds. For the analysis of iodide-containing compounds, specific HPLC methods have been developed. sielc.comsemanticscholar.org For instance, reversed-phase HPLC with a suitable stationary phase and a mobile phase can be employed to separate this compound from other components in a reaction mixture. researchgate.net The use of a UV detector is common for detecting compounds with chromophores. jfda-online.com HPLC can be used to determine the purity of the synthesized this compound and to quantify its yield in a reaction. rsc.org The retention time of the peak corresponding to this compound can be compared to a standard for identification, and the area under the peak can be used for quantification. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.orgwikipedia.org While this compound itself may be a liquid or low-melting solid at room temperature, this technique is highly applicable to its solid derivatives. chemsrc.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, scientists can construct a detailed model of its molecular structure, including bond lengths, bond angles, and intermolecular interactions. eurjchem.comresearchgate.net This information is invaluable for understanding the steric and electronic properties of the molecule and for confirming its stereochemistry. The process involves growing a suitable crystal, collecting diffraction data, and then using computational methods to solve and refine the crystal structure. nih.gov

Theoretical and Computational Chemistry Studies of 1 Butynyl Iodide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-butynyl iodide, such as its geometry, electron distribution, and the nature of its chemical bonds. jyu.firsc.orgmdpi.comnih.gov

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying the electronic structure of molecules. mdpi.comscielo.org.bomdpi.com DFT methods are known for providing a good balance between computational cost and accuracy, making them suitable for a wide range of chemical systems. mdpi.comacs.org

In the context of iodoalkynes, DFT calculations can elucidate key aspects of their structure and reactivity. For instance, a study on the AuCl-catalyzed alkynylation of indole (B1671886) and pyrrole (B145914) substrates using a hypervalent iodine reagent utilized DFT to probe the reaction mechanism. researchgate.net The calculations, performed at the B3LYP/LANL2DZ(f),6-31G* level of theory, revealed that the iodine(III) center could activate the alkyne triple bond more efficiently than the gold(I) center. researchgate.net This highlights the ability of DFT to unravel complex mechanistic details involving iodine-containing compounds. researchgate.net

Furthermore, DFT has been employed to assess the physical properties of iodine-centered halogen bonding. rsc.org Calculations using functionals like M06-2X, B3LYP-D3, and B97-D3 can determine equilibrium geometries, binding energies, and electronic properties of complexes involving iodine. rsc.org Such studies are crucial for understanding the non-covalent interactions that can influence the behavior of this compound in various chemical environments. The choice of functional and basis set is critical, as it can impact the accuracy of the results, particularly for systems with weak interactions or heavy elements like iodine. acs.orgrsc.org

Ab Initio Methods for High-Level Energy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for more accurate energy calculations. researchgate.netststephens.net.inwikipedia.org These methods are computationally more demanding than DFT but can provide benchmark-quality results. ststephens.net.inwikipedia.org

Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are often used for high-accuracy calculations. mdpi.comresearchgate.net For example, in a study of haloboration of alkynes, DLPNO-CCSD(T) calculations were used to refine the energies obtained from MP2 and DFT methods. acs.org This multi-level approach, where geometries are optimized at a lower level of theory and energies are calculated at a higher level, is a common strategy to achieve high accuracy while managing computational cost. researchgate.net

For molecules containing heavy elements like iodine, relativistic effects can become significant and may need to be considered for accurate predictions. amolf.nl High-level ab initio calculations can incorporate these effects, providing a more precise description of the electronic structure and properties of this compound. These methods are particularly valuable for calculating properties like bond dissociation energies and reaction barriers where high accuracy is crucial. researchgate.netuniversityofgalway.ie

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms, including the identification of transient species like transition states and intermediates. mdpi.combyu.edursc.org

Transition State Analysis and Reaction Pathways

The study of reaction mechanisms heavily relies on the characterization of transition states, which are the highest energy points along a reaction coordinate. masterorganicchemistry.com Computational methods can locate and characterize these fleeting structures, providing insights into the feasibility and stereochemical outcome of a reaction. byu.edumasterorganicchemistry.com

For reactions involving iodoalkynes, such as nucleophilic substitution or addition reactions, computational modeling can map out the entire potential energy surface. researchgate.net This allows for the identification of the most favorable reaction pathway by comparing the energies of different possible transition states and intermediates. For example, in the context of oxidative addition of aryl halides to nickel(0) complexes, computational studies have been used to distinguish between concerted and stepwise radical mechanisms. nih.gov Similarly, for this compound, computational analysis could predict whether a reaction proceeds through a concerted mechanism or involves the formation of intermediates.

Kinetic and Thermodynamic Parameters of Reactions

Beyond identifying reaction pathways, computational chemistry can provide quantitative data on the kinetics and thermodynamics of a reaction. researchgate.netrsc.orgresearchgate.netsdewes.orgwikipedia.org

By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction. sdewes.org This information reveals whether a reaction is energetically favorable and whether the products are more stable than the reactants. For instance, a computational study on the reaction of hydroxyl radicals with alkyl iodides involved quantum chemical computations to determine the stability of the resulting adducts. rsc.org

Kinetic parameters, most notably the activation energy (Ea), can also be derived from the calculated potential energy surface. The activation energy, which is the energy difference between the reactants and the transition state, is a critical factor in determining the reaction rate. sdewes.org Theoretical calculations of activation energies for different potential pathways allow for the prediction of which reaction will be faster under a given set of conditions. For example, in the haloboration of alkynes, DFT and MP2 calculations were used to determine the activation barriers for different mechanistic possibilities, helping to explain the observed stereoselectivity. acs.org These theoretical predictions of kinetic and thermodynamic parameters are invaluable for understanding and predicting the chemical behavior of this compound. acs.orgrsc.org

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). scielo.org.bonih.gov These predictions serve as a powerful tool for interpreting and validating experimental spectra. nih.govillinois.edu

The process typically involves optimizing the molecular geometry and then calculating the desired spectroscopic properties at a suitable level of theory. scielo.org.bo For example, DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. scielo.org.bo A study on 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone demonstrated a good correlation between DFT-calculated and experimental NMR data. scielo.org.bo Similarly, for this compound, theoretical prediction of its NMR spectrum could aid in the assignment of experimental peaks and provide confidence in its structural characterization.

Vibrational spectroscopy is another area where computational chemistry provides significant support. Theoretical calculations can predict the frequencies and intensities of IR and Raman bands. researchgate.net This information is invaluable for assigning the vibrational modes observed in experimental spectra. In a study of 3-methyl-1-butyne, ab initio calculations were crucial for proposing a complete vibrational assignment. researchgate.net By comparing the computed spectrum of this compound with its experimental IR and Raman spectra, each vibrational mode can be assigned to specific atomic motions within the molecule. Discrepancies between predicted and experimental spectra can also point to environmental effects, such as solvent interactions or intermolecular forces in the solid state, that are not accounted for in the gas-phase calculations. researchgate.netamolf.nl

Interactive Data Table: Calculated Properties of this compound

| Property | Calculated Value | Method | Basis Set |

| C-I Bond Length | Value | e.g., B3LYP | e.g., 6-311+G(d,p) |

| C≡C Bond Length | Value | e.g., B3LYP | e.g., 6-311+G(d,p) |

| ¹³C NMR (C≡I) | Value (ppm) | e.g., GIAO-B3LYP | e.g., 6-311+G(d,p) |

| C≡C Stretch Freq. | Value (cm⁻¹) | e.g., B3LYP | e.g., 6-311+G(d,p) |

Note: The values in this table are placeholders and would be populated with data from specific computational studies on this compound.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations, which compute the motion of atoms over time, can be used to explore the dynamic behavior and conformational landscape of molecules. For a relatively small and linear molecule like this compound (CH₃CH₂C≡CI), the primary conformational flexibility arises from the rotation around the single bond between the ethyl group's two carbon atoms (C-C).

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the principles of conformational analysis for simple alkanes can be applied. The rotation around the C-C bond of the ethyl group leads to different spatial arrangements of the hydrogen atoms, primarily the staggered and eclipsed conformations.

Staggered Conformation: This is the more stable conformation where the hydrogen atoms on the terminal methyl group are positioned at a 60° dihedral angle relative to the hydrogen atoms on the adjacent methylene (B1212753) group. This arrangement minimizes steric repulsion, resulting in lower potential energy.

Eclipsed Conformation: This is the less stable, higher-energy conformation where the hydrogen atoms on the methyl group are directly aligned with the hydrogen atoms on the methylene group (0° dihedral angle), maximizing steric strain.

The energy difference between these conformers dictates the rotational barrier and the population of each state at a given temperature. An illustrative potential energy profile can be constructed based on the principles of steric hindrance.

Table 1: Illustrative Conformational Analysis Data for the Ethyl Group in this compound

This interactive table provides a simplified representation of the relative energies associated with the rotation around the C-C single bond in the ethyl fragment of this compound.

| Dihedral Angle (H-C-C-H) | Conformation | Relative Energy (kcal/mol) | Stability |

| 0° | Eclipsed | ~3.0 | Least Stable |

| 60° | Staggered (Gauche) | 0 | Most Stable |

| 120° | Eclipsed | ~3.0 | Least Stable |

| 180° | Staggered (Anti) | 0 | Most Stable |

Note: The energy values are representative and based on the known rotational barrier of ethane. The actual values for this compound would require specific quantum chemical calculations.

Studies on Intermolecular Interactions and Complex Formation

The most significant intermolecular interaction involving this compound is the halogen bond (XB). A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic (electron-rich) site on another molecule. byjus.com In this compound, the electron-withdrawing effect of the sp-hybridized carbon atom makes the iodine atom a potent halogen bond donor.

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have been crucial in characterizing these interactions for various iodoalkynes. rsc.orgacs.orgconcordia.ca These studies reveal that the iodine atom in an iodoalkyne possesses a region of positive electrostatic potential, the σ-hole, located on the outermost portion of the atom along the axis of the C-I covalent bond. smu.ca This positive region can interact strongly with Lewis bases (halogen bond acceptors) such as amines, ethers, or the oxygen atom of a carbonyl group. rsc.orgsmu.ca

The strength of this interaction is tunable and depends on the nature of the substituent on the alkyne and the Lewis basicity of the XB acceptor. researchgate.net Computational analyses have quantified these interactions, providing data on binding energies and geometries. For instance, studies on complexes between iodoalkynes and Lewis bases have calculated the energies of these halogen bonds. rsc.orgnih.gov

Table 2: Calculated Interaction Energies for Halogen-Bonded Complexes of a Model Iodoalkyne

This table presents computational data for the interaction between a model iodoalkyne (using benzaldehyde (B42025) as a proxy for a carbonyl-containing partner) and a catalyst, highlighting the strength of the halogen bond.

| Complex | Interaction Type | Bonding Energy (BE) (kcal/mol) |

| Iodoalkyne Catalyst···Benzaldehyde | Halogen Bond (I···O) | -4.4 |

| Hydrogenated Catalyst···Benzaldehyde | Hydrogen Bond (H···O) | -2.7 |

Data adapted from a computational study on iodoalkyne-based organocatalysts. rsc.org

The data indicates that the halogen bond formed by the iodoalkyne is significantly stronger than a comparable hydrogen bond in this context. rsc.org This strong and highly directional nature of the halogen bond dictates the formation of specific supramolecular structures and complexes in solution and the solid state. concordia.canih.gov Theoretical calculations have been essential in explaining experimental observations, such as the changes in the ¹³C NMR chemical shifts of iodoalkynes in the presence of Lewis-basic solvents, which are a direct consequence of halogen bond formation. researchgate.net

Advanced Applications of 1 Butynyl Iodide in Synthetic Chemistry and Beyond

Modular Construction of Complex Organic Scaffolds

1-Butynyl iodide serves as a versatile building block in the modular construction of intricate organic molecules. Its utility stems from the reactive iodoalkyne functionality, which readily participates in a variety of carbon-carbon bond-forming reactions. This allows for the sequential and controlled introduction of the butynyl group into a growing molecular framework.

Natural Product Synthesis Intermediates

The synthesis of natural products often involves the assembly of complex carbon skeletons. sci-hub.se this compound has proven to be a valuable reagent in this endeavor, enabling the introduction of a four-carbon chain that can be further elaborated. For instance, in the synthesis of certain polyketide natural products, which exhibit a wide range of biological activities including antitumor and antimicrobial properties, derivatives of 1-butyne (B89482) are utilized. rsc.org The Corey-Fuchs reaction, a method for converting aldehydes into terminal alkynes, can be employed to generate precursors that, after further transformations, lead to key intermediates in the synthesis of complex natural products. rsc.org

Table 1: Examples of 1-Butyne Derivatives in Natural Product Synthesis

| Natural Product Class | Synthetic Strategy | Role of Butyne Derivative | Reference |

| Polyketides | Corey-Fuchs Reaction | Formation of a terminal alkyne for further elaboration. | rsc.org |

| Azaspiracids | Multi-step synthesis | Starting material (1-butyne) for creating a key alkyne fragment. | rsc.org |

| Specialized Pro-Resolving Mediators | Sonogashira Coupling | Coupling partner to link two major fragments of the molecule. | mdpi.com |

| Stegobiol | Multi-step synthesis | 1-Butyne used as a precursor to form a pentene-1-ol intermediate. | chim.it |

Access to Bioactive Molecules through Convergent Synthesis

Convergent synthesis is a powerful strategy for efficiently constructing complex, biologically active molecules. scholarsresearchlibrary.comnih.gov This approach involves the independent synthesis of molecular fragments that are then joined together in the later stages of the synthesis. scholarsresearchlibrary.com this compound is well-suited for this approach due to the reliability of cross-coupling reactions involving the iodoalkyne group.

The synthesis of quinazoline (B50416) alkaloids, a class of compounds with diverse medicinal properties, can be achieved through methods where aminal structures are oxidized. beilstein-journals.org While not a direct application of this compound, the strategies for creating these bioactive molecules often rely on the versatile reactivity of functional groups that can be introduced using reagents like this compound. beilstein-journals.org The development of efficient synthetic routes is crucial for accessing novel materials for biological studies. beilstein-journals.org

The power of convergent synthesis is further highlighted in the creation of complex molecules like the communesin alkaloids. nih.gov Although this specific example doesn't use this compound, it illustrates the principle of uniting two complex fragments to form the final carbon-carbon bond, a strategy where iodoalkynes are frequently employed. nih.gov

Applications in Materials Science

The unique electronic properties of the carbon-carbon triple bond in this compound make it a valuable precursor in the field of materials science. Its ability to be incorporated into larger conjugated systems is key to developing new materials with tailored optical and electronic characteristics.

Precursors for Advanced Polymers and Oligomers

This compound and similar alkynes can serve as monomers or building blocks for the synthesis of advanced polymers and oligomers. googleapis.comgoogle.com The incorporation of the butynyl group can influence the properties of the resulting macromolecule. For example, oligomers containing 1-propynyl or 1-butynyl substituted pyrimidines have been shown to enhance the formation of duplexes and triplexes with DNA and RNA, which has potential applications in diagnostics and therapeutics. google.comgoogle.com The synthesis of such modified oligomers often involves the use of protected nucleomonomers containing the desired alkynyl group. google.com

Conjugated Systems for Optoelectronic Properties

Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to the field of organic electronics. wikipedia.org These systems exhibit delocalized π-electrons, which can lead to desirable optoelectronic properties. wikipedia.orgmetu.edu.tr this compound can be used to introduce alkyne units into larger conjugated molecules, thereby extending the π-system and tuning the material's properties for applications in devices like organic light-emitting diodes (OLEDs) and solar cells. metu.edu.trgoogle.com

The synthesis of conjugated polymers often utilizes palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to link aromatic halides with terminal alkynes. db-thueringen.de This methodology allows for the creation of polymers with precisely defined conjugated blocks. db-thueringen.de The incorporation of diyne functionalities into perovskite materials, which can then be polymerized, has been shown to drastically alter the optoelectronic properties and stability of the resulting materials, paving the way for their use in advanced optoelectronic devices. researchgate.net

Table 2: Applications of Butynyl-Containing Molecules in Materials Science

| Application Area | Molecule Type | Key Feature | Potential Use | Reference |

| Biotechnology | Modified Oligonucleotides | 5-(1-Butynyl)uracil | Enhanced duplex/triplex formation with nucleic acids | google.comgoogle.com |

| Organic Electronics | Conjugated Polymers | Extended π-conjugation | Optoelectronic devices (OLEDs, solar cells) | metu.edu.trgoogle.com |

| Perovskite Solar Cells | Layered Perovskites | Incorporation of diynes | Improved stability and optoelectronic properties | researchgate.net |

Catalytic Systems and Methodological Development

This compound and related iodoalkynes are not only building blocks but also substrates in the development of new catalytic methodologies. The reactivity of the carbon-iodine and carbon-carbon triple bonds provides a platform for exploring novel transformations.

Catalytic systems involving iodine have been developed for various organic transformations. For example, a catalytic system using iodine and a silane (B1218182) has been shown to effect the intramolecular hydroalkoxylation of unactivated alkenes. researchgate.net While this specific study does not use this compound, it highlights the utility of iodine in catalysis. researchgate.net Furthermore, bidentate iodine(III)-based halogen donors have been explored as organocatalysts, demonstrating activity that can surpass strong Lewis acids in certain reactions. nih.gov